molecular formula C22H34O7 B1243743 rhodomolin B

rhodomolin B

Cat. No.: B1243743
M. Wt: 410.5 g/mol
InChI Key: ZVWWJWGGVAZKLX-ZDFGDWHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rhodomolin B is a synthetic chemical compound known for its vibrant color and fluorescence properties. It is widely used in various scientific and industrial applications, particularly in the fields of chemistry and biology. This compound is a derivative of the xanthene dye family, which is known for its stability and strong fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

rhodomolin B can be synthesized through a multi-step process involving the condensation of phthalic anhydride with 3-aminophenol, followed by the reaction with diethylamine. The reaction is typically carried out in the presence of a catalyst such as zinc chloride under reflux conditions. The resulting product is then purified through recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

rhodomolin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which can be used in various applications.

    Reduction: Reduction reactions can modify the fluorescence properties of this compound, making it useful for specific analytical techniques.

    Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with altered properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique properties and applications. For example, oxidation can lead to the formation of carboxylated derivatives, while substitution can introduce different functional groups.

Scientific Research Applications

rhodomolin B has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe in various analytical techniques such as fluorescence spectroscopy and chromatography.

    Biology: Employed as a staining agent in microscopy to visualize cellular structures and processes.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in certain treatments.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials.

Mechanism of Action

rhodomolin B exerts its effects primarily through its fluorescence properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as visible light, making it useful for various imaging and detection applications. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, which can be visualized using fluorescence microscopy.

Comparison with Similar Compounds

rhodomolin B is similar to other xanthene dyes such as Rhodamine B and Rhodamine 6G. it is unique in its specific fluorescence properties and stability, making it particularly useful in applications requiring long-term fluorescence. Similar compounds include:

    Rhodamine B: Known for its use in biological staining and as a tracer dye.

    Rhodamine 6G: Used in laser applications and as a fluorescent dye in various analytical techniques.

This compound stands out due to its specific fluorescence characteristics and stability, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C22H34O7

Molecular Weight

410.5 g/mol

IUPAC Name

[(1S,3R,4R,6R,7S,8R,10S,13R,14R,16R)-3,4,6,7,14-pentahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate

InChI

InChI=1S/C22H34O7/c1-10-12-6-7-13-18(29-11(2)23)21(12,9-20(13,5)27)8-14(24)22(28)15(10)16(25)17(26)19(22,3)4/h12-18,24-28H,1,6-9H2,2-5H3/t12-,13+,14+,15+,16-,17-,18+,20+,21-,22+/m0/s1

InChI Key

ZVWWJWGGVAZKLX-ZDFGDWHJSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H](C3=C)[C@@H]([C@@H](C4(C)C)O)O)O)O)C[C@@]2(C)O

Canonical SMILES

CC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)C(C(C4(C)C)O)O)O)O)CC2(C)O

Synonyms

rhodomolin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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